molecular formula C7H8N2O2 B2593689 N,3-dihydroxybenzenecarboximidamide CAS No. 175838-22-9; 2222313-74-6

N,3-dihydroxybenzenecarboximidamide

Cat. No. B2593689
M. Wt: 152.153
InChI Key: VAKNFLSIQNXPQH-UHFFFAOYSA-N
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Patent
US06130217

Procedure details

3-(5-Methyl-[1,2,4]oxadiazol-3-yl)-phenol was prepared using 3-hydroxybenzamidoxime (1 g, 6.6 mM) and acetyl chloride (0.52 g, 6.7 mM) in pyridine (4 mL) according to Preparation 62 to provide 0.66 g of a white powder; m.p., 87-89° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5](=[N:7][OH:8])[NH2:6].[C:12](Cl)(=O)[CH3:13]>N1C=CC=CC=1>[CH3:12][C:13]1[O:8][N:7]=[C:5]([C:4]2[CH:3]=[C:2]([OH:1])[CH:11]=[CH:10][CH:9]=2)[N:6]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OC=1C=C(C(N)=NO)C=CC1
Step Two
Name
Quantity
0.52 g
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
Quantity
4 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
according to Preparation 62

Outcomes

Product
Name
Type
product
Smiles
CC1=NC(=NO1)C=1C=C(C=CC1)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.66 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.